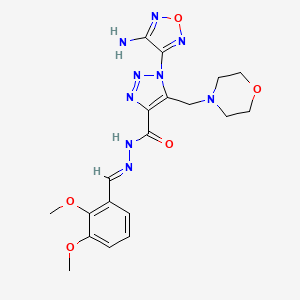
4-nitrobenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a hydrazone derivative of 4-nitrobenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine, which is synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase II and thioredoxin reductase. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-nitrobenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has no significant toxic effects on normal cells. However, this compound has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-nitrobenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is its simplicity in synthesis. This compound can be synthesized through a simple and efficient method, making it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the use of 4-nitrobenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone in scientific research. One potential application is in the development of novel anticancer drugs. Further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy. Additionally, this compound has potential applications in the field of materials science, as it has been shown to exhibit unique optical and electronic properties. Further research is needed to explore these properties and their potential applications.
Synthesis Methods
The synthesis of 4-nitrobenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone involves the reaction of 4-nitrobenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine in the presence of a suitable solvent and catalyst. The reaction yields a yellow crystalline solid, which is purified through recrystallization.
Scientific Research Applications
The potential applications of 4-nitrobenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone in scientific research are vast. This compound has been extensively studied for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation and survival.
properties
IUPAC Name |
6-methoxy-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-20-12-6-11(13-8-14-12)16-15-7-9-2-4-10(5-3-9)17(18)19/h2-8H,1H3,(H,13,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXQDISKANEKLX-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)
![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)